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molecular formula C22H14O4 B1295341 1,4-Bisbenzil CAS No. 3363-97-1

1,4-Bisbenzil

Cat. No. B1295341
M. Wt: 342.3 g/mol
InChI Key: FUEGWHHUYNHBNI-UHFFFAOYSA-N
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Patent
US04310699

Procedure details

The benzoinic condensation of terephthalaldehyde (625 g) with benzaldehyde (2000 g) is effected in conditions strictly identical to those of example 1, while using 300 g of potassium cyanide, which represents 50% of the stoichiometrical proportion. The yield of pure bis-benzoin is 1516 g (94%). This product, when oxidized, yields 90% of very pure 1,4-bis (phenylglyoxyloyl) benzene. The tetraketone yield thus averages 85% with respect to the reacted terephthalic aldehyde.
Quantity
625 g
Type
reactant
Reaction Step One
Quantity
2000 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-benzoin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C-]#N.[K+]>>[C:5]1([C:6](=[O:7])[C:6]([C:5]2[CH:8]=[CH:9][C:2]([C:1](=[O:10])[C:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[O:18])=[CH:3][CH:4]=2)=[O:7])[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
625 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)=O
Name
Quantity
2000 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
bis-benzoin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)C1=CC=C(C=C1)C(C(=O)C1=CC=CC=C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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